4-Phenylpyridine
Overview
Description
4-Phenylpyridine is a compound that has been studied for its interesting photophysical properties and potential applications in various fields, including luminescence and coordination chemistry. It is a derivative of pyridine with a phenyl group at the 4-position, which significantly influences its chemical behavior and electronic properties.
Synthesis Analysis
The synthesis of 4-phenylpyridine derivatives often involves coupling reactions such as Sonogashira or Suzuki-Miyaura, which allow for the introduction of various substituents that can alter the compound's properties . Additionally, the synthesis of related bipyridine compounds has been achieved through a series of reactions including oxidation, nitration, bromination, deoxidation, and Suzuki coupling . These methods provide a versatile approach to modifying the structure and thus the properties of the 4-phenylpyridine scaffold.
Molecular Structure Analysis
The molecular structure of 4-phenylpyridine and its derivatives has been characterized using X-ray crystallography, revealing planar configurations and the influence of substituents on the overall geometry . The presence of a phenyl group can lead to a planar triplet state, which is lower in energy compared to other 4-substituted pyridines . This planarity is crucial for the photophysical behavior of the compound.
Chemical Reactions Analysis
4-Phenylpyridine can form co-crystals and engage in synthon polymorphism, which is indicative of its ability to participate in various non-covalent interactions . It can also coordinate with metal ions to form complexes with distinct geometries and properties . The coordination behavior of 4-phenylpyridine derivatives with metals like Zn(II), Cd(II), and others has been extensively studied, demonstrating the compound's versatility as a ligand.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-phenylpyridine derivatives are influenced by the nature of substituents and linkers. These compounds display good thermal stability, with decomposition temperatures reaching up to 350°C . Their luminescent properties are particularly notable, with studies showing that the nature of the substituents can significantly affect the absorption and emission spectra . The introduction of electron-donating or electron-withdrawing groups can lead to shifts in the luminescence characteristics, which is supported by DFT calculations . Moreover, the luminescence of 4-phenylpyridine is sensitive to the medium, with acidic conditions being necessary to detect fluorescence .
Scientific Research Applications
1. Photophysical Properties and Redox Behavior in Complexes
4-Phenylpyridine has been studied for its role in the synthesis, structure, and properties of cyclometalated complexes. One study explored the photophysical properties and redox behavior of Ir(III) cyclometalated compounds, incorporating 4-phenylpyridine derivatives. These complexes exhibited significant luminescence and redox properties (Neve et al., 1999).
2. Luminescence Characteristics
A luminescence study of 4-phenylpyridine revealed insights into its fluorescence and phosphorescence behaviors. The findings were consistent with theoretical predictions, contributing to a better understanding of its photophysical characteristics (Hotchandani & Testa, 1991).
3. Synthesis and Reactivity
The reactivity and synthesis of 4-phenylpyridine derivatives have been explored in several contexts. For instance, the reaction of phenyllithium with pyridine and its derivatives, including 4-phenylpyridine, was studied to understand aromatic substitution mechanisms (Abramovitch & Giam, 1962).
4. Herbicidal Applications
4-Phenylpyridine derivatives have been synthesized for potential herbicidal applications. These derivatives act by inhibiting specific biological pathways, demonstrating significant activity against various weed species (Schäfer et al., 2003).
5. Anticancer Properties
Research on terpyridine derivatives, including those with 4-phenylpyridine structures, has highlighted their anticancer properties. These compounds influence cellular redox homeostasis and have shown significant antiproliferative activity against various cancer cell lines (Malarz et al., 2020).
6. Inhibition of Mitochondrial Activity
The effects of 4-phenylpyridine derivatives on mitochondrial NADH dehydrogenase have been studied, suggesting potential implications for neurological conditions like Parkinson's disease. These studies provide insights into the biochemical pathways affected by such compounds (Ramsay et al., 1986).
7. Neurotoxicity Studies
Research has explored the neurotoxicity of 1-methyl-4-phenylpyridine (MPP+), a metabolite of 4-phenylpyridine, on various neurotransmitter systems. These studies contribute to our understanding of neurotoxic agents and their effects on the brain (Namura et al., 1987).
Safety And Hazards
properties
IUPAC Name |
4-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZRCNQLWOELDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022140 | |
Record name | 4-Phenylpyridine | |
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Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | 4-Phenylpyridine | |
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Record name | 4-Phenylpyridine | |
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Boiling Point |
281.00 °C. @ 760.00 mm Hg | |
Record name | 4-Phenylpyridine | |
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Vapor Pressure |
0.0028 [mmHg] | |
Record name | 4-Phenylpyridine | |
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Product Name |
4-Phenylpyridine | |
CAS RN |
939-23-1, 52642-16-7 | |
Record name | 4-Phenylpyridine | |
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Record name | 4-Phenylpyridine | |
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Record name | Pyridine, phenyl- | |
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Record name | 4-PHENYLPYRIDINE | |
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Record name | Pyridine, 4-phenyl- | |
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Record name | 4-Phenylpyridine | |
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Record name | 4-phenylpyridine | |
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Record name | 4-PHENYLPYRIDINE | |
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Record name | 4-Phenylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033123 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
77 - 78 °C | |
Record name | 4-Phenylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033123 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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